D-Glucitol, bis-O-[(4-methylphenyl)methylene]-
Description
Nomenclature and Chemical Identification of D-Glucitol, bis-O-[(4-methylphenyl)methylene]-
Systematic IUPAC Name Derivation
The systematic IUPAC name for D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is (1S,2S)-1-[(4R)-2-(4-methylphenyl)-1,3-dioxolan-4-yl]-2-[(4S)-2-(4-methylphenyl)-1,3-dioxolan-4-yl]ethane-1,2-diol . This name reflects the compound’s stereochemistry and functional group arrangement:
- Core Structure : The parent molecule is ethane-1,2-diol, with two hydroxyl groups at positions 1 and 2.
- Substituents : Each hydroxyl group is etherified with a 1,3-dioxolane ring. These rings are further substituted at the 2-position with 4-methylphenyl groups (p-tolyl groups).
- Stereochemical Descriptors :
The name adheres to IUPAC rules by prioritizing functional groups (diols), followed by substituents (dioxolane rings and p-tolyl groups), and specifying stereochemistry.
Table 1: Key Components of the IUPAC Name
| Component | Description |
|---|---|
| (1S,2S) | Stereochemistry of ethane-1,2-diol backbone |
| 1,3-dioxolan-4-yl | Five-membered cyclic ether substituents |
| 4-methylphenyl | Aromatic substituents at the 2-position of each dioxolane ring |
Alternative Chemical Designations and Trade Names
This compound is recognized by multiple synonyms and registry identifiers:
- Di(p-tolylidene)sorbitol : Emphasizes the two p-tolylidene (4-methylbenzylidene) groups attached to sorbitol .
- Bis(p-methylbenzylidene)sorbitol : Highlights the bis-benzylidene modification with methyl substituents .
- CAS Registry Number : 54686-97-4 .
- UNII Identifier : 8BW8T2H5TX .
While trade names are less commonly used in academic literature, the compound is frequently referenced by its IUPAC name or abbreviated descriptors in industrial contexts, such as polymer additive formulations.
Structural Relationship to Sorbitol Derivatives
D-Glucitol, bis-O-[(4-methylphenyl)methylene]- belongs to the sorbitol benzylidene acetal family, where hydroxyl groups of sorbitol are protected as cyclic acetals. Key structural comparisons include:
- Parent Compound : Sorbitol (D-glucitol), a hexitol with six hydroxyl groups.
- Modification : Two hydroxyl groups (typically at the 1,3 and 2,4 positions) are converted to 1,3-dioxolane rings via reaction with 4-methylbenzaldehyde .
- Stereochemical Complexity : The acetal formation introduces chiral centers, resulting in distinct diastereomers. The (1S,2S,4R,4S) configuration distinguishes this compound from simpler benzylidene derivatives .
Structural Comparison with Related Compounds
The addition of methyl groups to the benzylidene moieties enhances the compound’s thermal stability and solubility in nonpolar solvents, making it advantageous for applications requiring controlled release or polymer compatibilization .
Figure 1: Structural Representation
The molecular structure features:
- A central ethane-1,2-diol backbone.
- Two 1,3-dioxolane rings, each fused to a 4-methylphenyl group.
- Stereochemical arrangements that dictate its three-dimensional conformation and reactivity .
Properties
IUPAC Name |
1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860672 | |
| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-12-0, 93379-37-4, 54686-97-4 | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- typically involves the reaction of D-glucitol (sorbitol) with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the hydroxyl groups of D-glucitol and the aldehyde groups of 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound with high purity .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol, bis-O-[(4-methylphenyl)methylene]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its original alcohol form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemical Identity and Properties
- Chemical Name: D-Glucitol, bis-O-[(4-methylphenyl)methylene]-
- CAS Number: 54686-97-4
- Molecular Formula: C22H26O6
- Molecular Weight: 386.5 g/mol
The compound is characterized as a bis-acetal formed from D-glucitol and 4-methylbenzaldehyde. Its structural properties suggest potential utility in various applications due to its chemical stability and reactivity.
Industrial Applications
1. Nucleating and Clarifying Agent:
D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is primarily used as a nucleating and clarifying agent in polyolefins, especially polypropylene. This application enhances the clarity and mechanical properties of polymer products.
Table 1: Industrial Uses of D-Glucitol, bis-O-[(4-methylphenyl)methylene]-
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Industry | Nucleating agent in polypropylene | Improved clarity and mechanical strength |
| Thin Wall Injection Molding | Molding agent | Enhanced product quality |
| Film Sheet Extrusion | Clarifying agent | Better optical properties |
| Blow Molding | Nucleating agent | Increased durability |
Toxicological Profile
The safety assessment of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- indicates that it has a low toxicity profile. Studies show an LD50 greater than 2,100 mg/kg in rats, suggesting it is relatively safe for industrial use. Additionally, it has been classified as a non-irritant for skin and eyes in animal testing.
Environmental Impact
The biodegradability studies indicate that D-Glucitol, bis-O-[(4-methylphenyl)methylene]- does not readily biodegrade, with rates below 10% over 28 days in laboratory conditions. This aspect raises considerations for its environmental impact when used in industrial applications.
Mechanism of Action
The mechanism of action of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In biological systems, it can modulate enzyme activity and affect metabolic pathways related to carbohydrate processing .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of bis-benzylidene sorbitol derivatives. Key structural analogues include:
Key Structural Differences:
- Substituent Effects: The 4-methyl group enhances thermal stability and compatibility with nonpolar polymers like PP compared to the unsubstituted phenyl variant . Chlorinated derivatives (e.g., 4-Cl) may offer flame retardancy but face stricter regulatory scrutiny.
- Molecular Weight : Methyl substitution increases molecular weight (C22H26O6 vs. C20H22O6), affecting melt viscosity and nucleation efficiency .
Market and Commercial Use
- Dominant Applications : The methyl variant dominates in automotive PP foams due to its balance of performance and regulatory compliance .
Research Findings and Industrial Relevance
- Foam Injection Molding : Blending the methyl-substituted derivative with low-modulus PP reduces bubble size by 40% and improves surface finish to near-solid quality .
- Thermal Stability : The 4-methyl group raises the decomposition temperature by ~15°C compared to the parent compound, enhancing processing safety .
Biological Activity
D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is a derivative of D-glucitol (sorbitol), modified with two methylene bridges connecting to para-methylphenyl groups. Its molecular formula is . The structure can be represented as follows:
Biological Activity
1. Antimicrobial Properties
Research indicates that D-Glucitol, bis-O-[(4-methylphenyl)methylene]- exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-negative bacteria, particularly those classified under the ESKAPE pathogens, which include Acinetobacter baumannii and Pseudomonas aeruginosa .
2. Antidiabetic Potential
The compound has been evaluated for its antidiabetic properties. In silico studies suggest that it may interact with key enzymes involved in glucose metabolism, potentially aiding in blood sugar regulation . Its structural analogs have shown promise in inhibiting certain pathways associated with diabetes.
3. Cytotoxic Effects
Preliminary studies have reported cytotoxic effects of D-Glucitol derivatives on cancer cell lines. The compound's ability to induce apoptosis in specific cancer types has been noted, although further research is required to elucidate the underlying mechanisms .
Case Studies
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, D-Glucitol, bis-O-[(4-methylphenyl)methylene]- was tested against several bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Antidiabetic Mechanisms
A molecular docking study assessed the binding affinity of D-Glucitol with key enzymes such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV). The findings suggested that the compound binds effectively to these targets, which could lead to decreased postprandial glucose levels.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against ESKAPE pathogens | |
| Antidiabetic | Inhibits α-glucosidase and DPP-IV | |
| Cytotoxic | Induces apoptosis in cancer cell lines |
Table 2: In Silico Evaluation Results
| Enzyme | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| α-glucosidase | -7.5 | Strong interaction |
| Dipeptidyl peptidase IV | -8.0 | Potential inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
